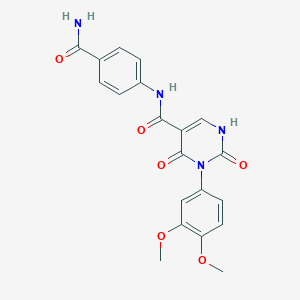

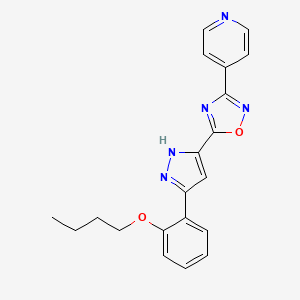

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S2 and its molecular weight is 411.54. The purity is usually 95%.

BenchChem offers high-quality N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

The quinazoline core of this compound has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, it may disrupt cancer cell growth and metastasis .

Antimicrobial Activity

The sulfonamide moiety in this compound suggests potential antimicrobial properties. Sulfa drugs, which contain a similar sulfonamide group, have been historically used to treat bacterial infections. Investigating the antibacterial and antifungal effects of this compound could provide valuable insights .

Anticonvulsant Effects

Indole derivatives, including quinazolines, have shown promise as anticonvulsants. Researchers have explored their impact on neuronal excitability and ion channels. Investigating the effects of our compound on seizure models could reveal its potential in epilepsy management .

Antidiabetic Potential

Indole-based compounds have been studied for their antidiabetic effects. By modulating insulin signaling pathways or glucose metabolism, they may contribute to diabetes management. Our compound’s unique structure warrants investigation in this context .

Antidepressant Properties

Indole derivatives have been associated with serotonin modulation, making them relevant in depression research. Investigating whether our compound affects serotonin receptors or neurotransmitter levels could reveal its antidepressant potential .

Antimalarial Activity

Given the quinazoline scaffold, exploring the antimalarial effects of our compound is intriguing. Malaria remains a global health concern, and novel compounds with activity against Plasmodium parasites are continually sought. Our compound’s structure may offer a new avenue for drug development .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-benzylsulfanyl ethylamine with 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "2-benzylsulfanyl ethylamine", "4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 2-benzylsulfanyl ethylamine and 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in DMF.", "Step 2: Add DCC and NHS to the reaction mixture and stir for several hours at room temperature to activate the carboxylic acid group.", "Step 3: After activation, the resulting intermediate is formed by the condensation of 2-benzylsulfanyl ethylamine with the activated carboxylic acid group of the quinazoline derivative.", "Step 4: Add a solution of carboxamide in DMF to the intermediate and stir for several hours at room temperature to form the final product.", "Step 5: Isolate the product by filtration and wash with chloroform, ethyl acetate, and methanol.", "Step 6: Recrystallize the product from a mixture of methanol and diethyl ether.", "Step 7: Purify the product by washing with sodium bicarbonate solution and drying in a vacuum oven." ] } | |

Numéro CAS |

421590-88-7 |

Nom du produit |

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Formule moléculaire |

C21H21N3O2S2 |

Poids moléculaire |

411.54 |

Nom IUPAC |

N-(2-benzylsulfanylethyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)17-9-8-16(13-18(17)23-21(24)27)19(25)22-10-12-28-14-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,22,25)(H,23,27) |

Clé InChI |

QIHDROZZLFYNTD-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)

![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)

![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)

![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)